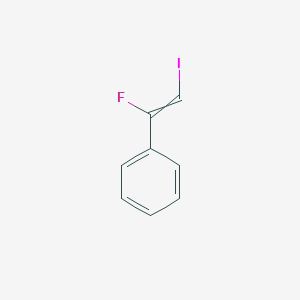![molecular formula C15H19NO3 B14244169 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal CAS No. 188676-44-0](/img/structure/B14244169.png)
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal is an organic compound characterized by its unique structure, which includes a bis(2-hydroxyethyl)amino group attached to a phenyl ring, and a penta-2,4-dienal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal typically involves the following steps:
Formation of the Bis(2-hydroxyethyl)amino Group: This step involves the reaction of 2-hydroxyethylamine with a suitable precursor to form the bis(2-hydroxyethyl)amino group.
Attachment to the Phenyl Ring: The bis(2-hydroxyethyl)amino group is then attached to a phenyl ring through a substitution reaction.
Formation of the Penta-2,4-dienal Chain: The final step involves the formation of the penta-2,4-dienal chain, which is attached to the phenyl ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal involves its interaction with specific molecular targets, such as enzymes and receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with target molecules, while the penta-2,4-dienal chain can participate in various chemical reactions, modulating the activity of the target molecules. These interactions can affect cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile
- 5-(4-dimethylaminophenyl)penta-2,4-dienal
- 10-(4-(Bis(2-hydroxyethyl)amino)phenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide
Uniqueness
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bis(2-hydroxyethyl)amino group and the penta-2,4-dienal chain allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
188676-44-0 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
5-[4-[bis(2-hydroxyethyl)amino]phenyl]penta-2,4-dienal |
InChI |
InChI=1S/C15H19NO3/c17-11-3-1-2-4-14-5-7-15(8-6-14)16(9-12-18)10-13-19/h1-8,11,18-19H,9-10,12-13H2 |
Clave InChI |
HMBSYYDTRGWUAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC=CC=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


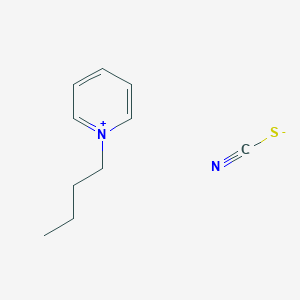
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

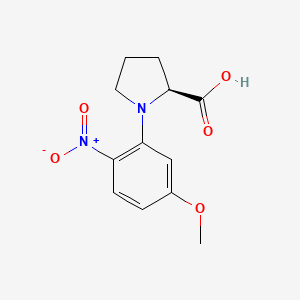
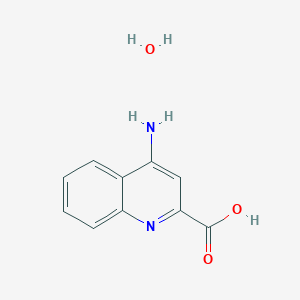
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)

![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)

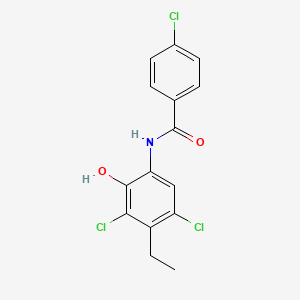
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)

